molecular formula C16H31KO2 B3333646 Potassium palmitate-1,3,5,7,9-13C5 CAS No. 1216707-48-0

Potassium palmitate-1,3,5,7,9-13C5

Cat. No.: B3333646
CAS No.: 1216707-48-0
M. Wt: 299.48 g/mol
InChI Key: MQOCIYICOGDBSG-DVEYMGBSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium palmitate-1,3,5,7,9-13C5 can be synthesized through the reaction of hexadecanoic acid-1,3,5,7,9-13C5 with potassium hydroxide. The reaction typically involves dissolving the labeled hexadecanoic acid in an appropriate solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium palmitate-1,3,5,7,9-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium palmitate-1,3,5,7,9-13C5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of potassium palmitate-1,3,5,7,9-13C5 involves its incorporation into metabolic pathways where it serves as a labeled analog of natural palmitate. The carbon-13 isotopes allow for the tracking and analysis of metabolic processes using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound interacts with enzymes and other molecular targets involved in fatty acid metabolism, providing insights into the pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Potassium palmitate-1-13C: A similar compound with a single carbon-13 isotope at position 1.

    Potassium palmitate-13C16: A fully labeled compound with carbon-13 isotopes at all carbon positions.

    Sodium palmitate-2,4,6,8,10,12,14,16-13C8: A sodium salt with multiple carbon-13 isotopes.

Uniqueness

Potassium palmitate-1,3,5,7,9-13C5 is unique due to its specific labeling pattern, which allows for detailed studies of metabolic pathways involving specific carbon positions. This selective labeling provides more precise information compared to fully labeled or single-position labeled compounds .

Properties

IUPAC Name

potassium;(1,3,5,7,9-13C5)hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i8+1,10+1,12+1,14+1,16+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-DVEYMGBSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13C](=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745902
Record name Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216707-48-0
Record name Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216707-48-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 2
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 3
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 4
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 5
Potassium palmitate-1,3,5,7,9-13C5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.